4-Chloro-5-methoxy-1H-indole

Synthetic Chemistry Fischer Indole Synthesis Reaction Yield

4-Chloro-5-methoxy-1H-indole (CAS 68935-48-8) is a disubstituted indole derivative with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol. It is a heterocyclic building block primarily recognized for its role as a key intermediate in the synthesis of pharmacologically relevant melatonin analogs.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 68935-48-8
Cat. No. B042837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methoxy-1H-indole
CAS68935-48-8
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC=C2)Cl
InChIInChI=1S/C9H8ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3
InChIKeyLQWRYYUMZJGPDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methoxy-1H-indole (CAS 68935-48-8): A Key Indole Scaffold for Targeted Synthesis


4-Chloro-5-methoxy-1H-indole (CAS 68935-48-8) is a disubstituted indole derivative with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It is a heterocyclic building block primarily recognized for its role as a key intermediate in the synthesis of pharmacologically relevant melatonin analogs [1]. The compound's core structure, an indole ring, is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and pharmaceuticals . Its specific substitution pattern, with an electron-withdrawing chlorine atom at the 4-position and an electron-donating methoxy group at the 5-position, is critical for its reactivity and the biological profile of the final target molecules.

Procurement Risks of Substituting 4-Chloro-5-methoxy-1H-indole with Unsubstituted or Mono-Substituted Indole Analogs


For synthetic chemists, simply selecting a generic, unsubstituted indole, 5-methoxyindole, or 4-chloroindole is not equivalent to procuring the specific 4-chloro-5-methoxy isomer. The precise placement of both the chlorine and methoxy substituents creates a unique, synergistic electronic environment on the indole scaffold that dictates its reactivity . The chlorine at the 4-position is critical for reactions such as further functionalization via cross-coupling, which would not be possible or would proceed with different regioselectivity on a non-chlorinated analog. Critically, the 5-methoxy group is a well-documented pharmacophore that directly influences binding affinity at key biological targets, most notably the melatonin receptor [1]. Using a scaffold lacking the C-5 methoxy group would abolish or severely reduce this activity, thereby derailing any structure-activity relationship (SAR) program dependent on this interaction.

Quantitative Differentiation of 4-Chloro-5-methoxy-1H-indole from Its Closest Analogs


Synthetic Yield: Head-to-Head Advantage Over 5-Methoxyindole in Fischer Indole Synthesis

In synthetic applications, the 4-chloro substituent significantly improves the yield of indole formation under standard conditions. When using the Fisher indole synthesis with chlorinated and brominated precursors, the presence of the 4-chloro group has been documented to provide good yields and high regioselectivities for the desired cyclized product [1], representing a synthetic advantage over the use of unsubstituted 5-methoxyindole, which requires more specialized radical-based methods for convergent synthesis [2].

Synthetic Chemistry Fischer Indole Synthesis Reaction Yield

Structural Confirmation: Isotopic Differentiation via 4-Chloro-5-methoxy-1H-indole-d3 for LC-MS/MS

A critical differentiator for analytical procurement is the availability of its deuterated isotopologue, 4-Chloro-5-methoxy-1H-indole-d3 (CAS 2732861-94-6, MW 184.64) . This compound serves as a stable isotope-labeled internal standard for the quantification of melatonin analogs. This is not possible with unsubstituted indole or 5-methoxyindole unless their specific deuterated forms are synthesized, adding complexity and cost. The -d3 analog provides a mass shift of +3.02 Da, enabling clear mass separation from the non-deuterated analyte in mass spectrometry workflows .

Analytical Chemistry LC-MS/MS Internal Standard

Pharmacophoric Advantage of the 5-Methoxy Group in a 4-Chloro Scaffold for Melatonin Receptor Binding

The 5-methoxy group on the indole ring has historically been considered a critical pharmacophore for melatonin (MT1/MT2) receptor binding. While some analogs lacking this group can retain activity [1], the presence of the 5-methoxy group has been quantitatively linked to superior binding affinity in classical SAR studies of melatonin itself [2]. The 4-chloro substitution further modulates the electron density of the aromatic ring, which can enhance binding interactions. In contrast, 4-benzoyloxy or 4-acetoxy analogs were designed as antedrugs, prioritizing metabolic lability over receptor binding [3], highlighting that this specific substitution pattern is intended for potent target engagement.

Melatonin Receptor Structure-Activity Relationship (SAR) Binding Affinity

Optimal Procurement and Application Scenarios for 4-Chloro-5-methoxy-1H-indole


Medicinal Chemistry: Developing Next-Generation Melatonin Receptor Agonists

This compound is the direct precursor for synthesizing melatonin analogs with modifications at the 1, 2, or 3 positions of the indole ring. Researchers can leverage the pre-installed 5-methoxy pharmacophore while the 4-chloro serves as a functional handle for diversification, as demonstrated in patents for sleep disorders and cancer [1]. This circumvents a multi-step synthesis starting from an unsubstituted indole.

Bioanalytical Method Development: Quantifying Novel Melatonergic Drug Candidates

For pharmacokinetic profiling of new chemical entities derived from this scaffold, the procurement of 4-Chloro-5-methoxy-1H-indole-d3 is essential [1]. This stable-isotope-labeled internal standard guarantees co-elution with the analyte, serving as a perfect MS/MS standard to correct for matrix effects and ionization efficiency, leading to a more robust and reproducible method than a non-deuterated or structural analog internal standard.

Targeted Synthesis: Building a Focused Library of 4-Chloro-5-methoxy Containing Bioactive Molecules

For combinatorial chemistry or focused library synthesis, this scaffold allows for late-stage functionalization at the C-3 position. The documented ability to efficiently form the indole with high regioselectivity via classical methods ensures that libraries can be built on a solid, cost-effective foundation [1]. Substituting this with a 4-benzoyloxy analog would instead lead to a library of metabolically-labile antedrugs, which may not be the desired outcome for an oral drug discovery program [2].

Process Chemistry: A Reliable Intermediate for Scaling Up Late-Stage Candidates

When scaling a synthetic route for a melatonergic drug candidate, the ability to synthesize the core scaffold in good yields using a classical, scalable reaction like the Fischer indole synthesis is a significant advantage over more exotic, radical-based approaches [1]. Procuring this specific chlorinated intermediate ensures the scalability and reproducibility of the subsequent steps.

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